1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol 1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410392
InChI: InChI=1S/C11H12Cl2O/c1-11(14,7-2-3-7)8-4-5-9(12)10(13)6-8/h4-7,14H,2-3H2,1H3
SMILES: CC(C1CC1)(C2=CC(=C(C=C2)Cl)Cl)O
Molecular Formula: C11H12Cl2O
Molecular Weight: 231.11 g/mol

1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol

CAS No.:

Cat. No.: VC13410392

Molecular Formula: C11H12Cl2O

Molecular Weight: 231.11 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol -

Specification

Molecular Formula C11H12Cl2O
Molecular Weight 231.11 g/mol
IUPAC Name 1-cyclopropyl-1-(3,4-dichlorophenyl)ethanol
Standard InChI InChI=1S/C11H12Cl2O/c1-11(14,7-2-3-7)8-4-5-9(12)10(13)6-8/h4-7,14H,2-3H2,1H3
Standard InChI Key CCRCXNJNLKFNAR-UHFFFAOYSA-N
SMILES CC(C1CC1)(C2=CC(=C(C=C2)Cl)Cl)O
Canonical SMILES CC(C1CC1)(C2=CC(=C(C=C2)Cl)Cl)O

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Structure

The compound’s systematic name, 1-(3,4-dichlorophenyl)-1-cyclopropylethanol, reflects its substitution pattern: a cyclopropyl group and a hydroxyl-bearing ethyl chain are attached to a benzene ring substituted with chlorine atoms at the 3- and 4-positions. Its molecular formula is C₁₁H₁₂Cl₂O, with a molecular weight of 243.12 g/mol. The cyclopropane ring introduces significant steric strain, influencing both reactivity and conformational stability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₂Cl₂O
Molecular Weight243.12 g/mol
IUPAC Name1-(3,4-Dichlorophenyl)-1-cyclopropylethanol
CAS Registry NumberNot explicitly reported
AppearanceYellow oil (synthetic sample)

Synthetic Methodology

Grignard Reaction-Based Synthesis

The primary synthesis route involves a Grignard reaction between 3,4-dichlorophenylmagnesium bromide and cyclopropyl methyl ketone .

Procedure:

  • Grignard Reagent Preparation: Magnesium turnings (7.5 mmol) and iodine (10 mg, catalytic) are combined with 3,4-dichlorobromobenzene (6 mmol) in dry diethyl ether under nitrogen.

  • Ketone Addition: Cyclopropyl methyl ketone (5 mmol) is added at 0°C, followed by stirring at room temperature for 2 hours.

  • Workup: The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc = 40:1).

Yield: 51% .

Optimization Challenges

  • Moisture Sensitivity: Strict anhydrous conditions are critical due to the Grignard reagent’s reactivity.

  • Steric Hindrance: The cyclopropane ring slows nucleophilic attack, necessitating extended reaction times.

Structural Characterization

¹H NMR (400 MHz, CDCl₃)

Key peaks (δ, ppm):

  • 7.56–7.53 (m, 1H): Aromatic proton adjacent to chlorine substituents.

  • 7.40–7.38 (d, J = 8.0 Hz, 1H): Ortho-coupled aromatic proton.

  • 1.46 (s, 3H): Methyl group adjacent to the hydroxyl.

  • 0.54–0.31 (m, 4H): Cyclopropane ring protons .

¹³C NMR (100 MHz, CDCl₃)

Notable signals (δ, ppm):

  • 147.9: Oxygen-bearing quaternary carbon.

  • 133.1, 131.1, 130.1: Chlorine-substituted aromatic carbons.

  • 72.9: Hydroxyl-bearing methine carbon.

  • 28.3, 22.7: Cyclopropane carbons .

Table 2: NMR Spectral Assignments

Nucleusδ (ppm)MultiplicityAssignment
¹H7.56–7.53MultipletAromatic H (C₆H₃Cl₂)
¹H1.46Singlet-CH₃ (ethanol group)
¹³C147.9QuaternaryC-OH (methine)
¹³C28.3CH₂Cyclopropane ring

Reactivity and Functionalization

Ring-Opening/Annulation Reactions

The compound undergoes acid-catalyzed ring-opening to generate thiophene aldehydes, a reaction pivotal in heterocycle synthesis :

1-(3,4-Dichlorophenyl)-1-cyclopropylethanolH⁺Thiophene-2-carbaldehyde derivatives\text{1-(3,4-Dichlorophenyl)-1-cyclopropylethanol} \xrightarrow{\text{H⁺}} \text{Thiophene-2-carbaldehyde derivatives}

Mechanistic Insight:

  • Cyclopropane Ring Strain: Facilitates ring opening under mild acidic conditions.

  • Electrophilic Substitution: The hydroxyl group directs sulfuration at the ortho position, forming the thiophene core.

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